![molecular formula C22H32N2O5 B13405443 N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester (9CI) CAS No. 87420-38-0](/img/structure/B13405443.png)
N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enalapril Ethyl Ester, chemically known as N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline Ethyl Ester, is a prodrug of Enalaprilat. It is primarily used as an antihypertensive agent. Upon oral administration, it is hydrolyzed to its active form, Enalaprilat, which inhibits the angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Enalapril Ethyl Ester involves the reaction of the benzyl ester of L-alanyl-L-proline with the ethyl ester of 3-benzoylacrylic acid. This forms an intermediate product, which is then reduced using hydrogen and a Raney nickel catalyst to remove the protective benzyl group, yielding Enalapril Ethyl Ester .
Industrial Production Methods: Industrial production of Enalapril Ethyl Ester typically involves large-scale synthesis using the same reaction pathways as described above. The process is optimized to enhance yield and minimize by-product formation. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Enalapril Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester groups are hydrolyzed to form Enalaprilat, the active form of the drug.
Oxidation and Reduction: These reactions can occur under specific conditions, affecting the stability and efficacy of the compound.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous solutions with acidic or basic catalysts.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.
Reduction: Often involves hydrogen gas and a metal catalyst such as Raney nickel.
Major Products:
Aplicaciones Científicas De Investigación
Enalapril Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and enzyme inhibition mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Enalapril Ethyl Ester is a prodrug that, upon hydrolysis, converts to Enalaprilat. Enalaprilat inhibits the angiotensin-converting enzyme (ACE), which catalyzes the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that also stimulates aldosterone secretion. By inhibiting ACE, Enalaprilat reduces the levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced aldosterone secretion .
Comparación Con Compuestos Similares
Captopril: Another ACE inhibitor with a similar mechanism of action but different chemical structure.
Lisinopril: A non-ester ACE inhibitor that is not a prodrug.
Ramipril: An ACE inhibitor with a similar prodrug mechanism but different pharmacokinetic properties.
Uniqueness: Enalapril Ethyl Ester is unique in its ester prodrug form, which allows for better oral bioavailability compared to its active form, Enalaprilat. This characteristic makes it more effective in clinical settings where oral administration is preferred .
Propiedades
Número CAS |
87420-38-0 |
|---|---|
Fórmula molecular |
C22H32N2O5 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
ethyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C22H32N2O5/c1-4-28-21(26)18(14-13-17-10-7-6-8-11-17)23-16(3)20(25)24-15-9-12-19(24)22(27)29-5-2/h6-8,10-11,16,18-19,23H,4-5,9,12-15H2,1-3H3/t16-,18-,19-/m0/s1 |
Clave InChI |
NNTZCVNBFRUGPA-WDSOQIARSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CCCN1C(=O)[C@H](C)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC |
SMILES canónico |
CCOC(=O)C1CCCN1C(=O)C(C)NC(CCC2=CC=CC=C2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide](/img/structure/B13405365.png)
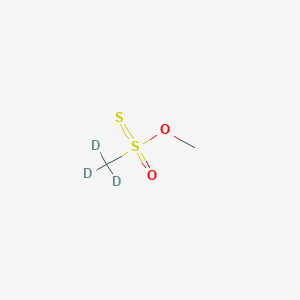
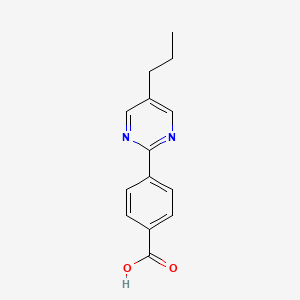
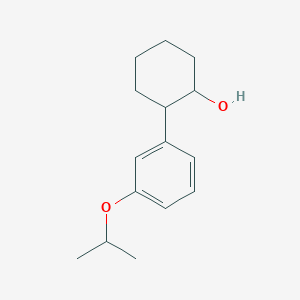
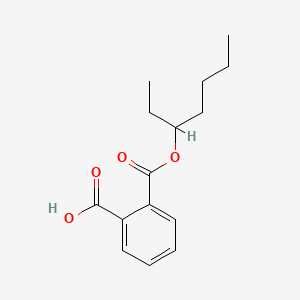

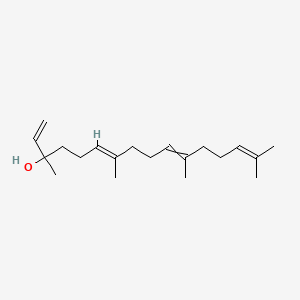


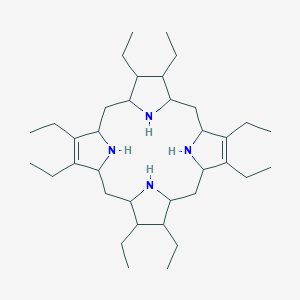
![[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13405448.png)
![6,7,8,9-Tetrahydro-3-(2-iodoethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13405451.png)
![5-({4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}methyl)-2-(trifluoromethyl)pyridine](/img/structure/B13405457.png)
![4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13405461.png)
